HIV-1 Integrase Fragment Screening: C5-N-Methylmethanamine Enables Defined Active-Site Binding in Contrast to Unsubstituted Analogs
The 4-methyl analog of the target compound—N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine—was identified as a fragment hit binding to the HIV-1 integrase core domain, with the co-crystal structure solved at 1.70 Å resolution (PDB 3VQ5) [1]. The N-methylmethanamine group at C5 forms specific hydrogen-bond contacts within the integrase catalytic pocket. By class-level inference, the target compound N-methyl-1-(2-phenylthiazol-5-yl)methanamine retains the identical C5 pharmacophore but lacks the 4-methyl group, offering a smaller, less lipophilic fragment (MW 204.29 vs 218.32; one fewer heavy atom) with potentially improved ligand efficiency indices. The unsubstituted primary amine analog (2-phenylthiazol-5-yl)methanamine (CAS 298705-56-3, MW 190.26) lacks the N-methyl group, which alters hydrogen-bond donor count (2 vs 1) and basicity (predicted pKa ~9.8 vs ~8.5 for the N-methyl secondary amine), directly impacting binding orientation and protonation state at physiological pH.
| Evidence Dimension | Fragment size, hydrogen-bond capacity, and X-ray validated target engagement |
|---|---|
| Target Compound Data | MW 204.29; 1 H-bond donor; 2 H-bond acceptors; secondary N-methylamine (predicted pKa ~8.5) |
| Comparator Or Baseline | N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (PDB 3VQ5 ligand): MW 218.32; primary amine analog (CAS 298705-56-3): MW 190.26; 2 H-bond donors; 2 H-bond acceptors; primary amine (predicted pKa ~9.8) |
| Quantified Difference | ΔMW = -14.03 vs 4-methyl analog; ΔMW = +14.03 vs primary amine analog; ΔH-bond donors = -1 vs primary amine analog; X-ray resolution 1.70 Å for 4-methyl analog co-crystal |
| Conditions | X-ray crystallography using HIV-1 integrase core domain; fragment screening at 1.70 Å resolution (PDB 3VQ5) |
Why This Matters
The resolved co-crystal structure of the 4-methyl analog validates the C5-N-methylmethanamine motif as a productive fragment for integrase-targeted programs, and the target compound offers a smaller, more ligand-efficient starting point for medicinal chemistry optimization.
- [1] RCSB PDB Structure 3VQ5: HIV-1 IN core domain in complex with N-METHYL-1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Wielens J, Headey SJ, Rhodes DI, et al. Deposited: 2012-03-20. Released: 2013-01-30. Resolution: 1.70 Å. Classification: TRANSFERASE/TRANSFERASE INHIBITOR. View Source
